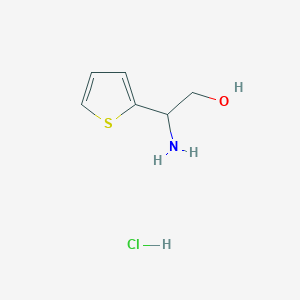

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole and phenyl ethanol derivatives has been reported. For instance, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was synthesized from α-bromo-1-(4-hydroxyphenyl)-1-pentone and thiourea . Another study reported the synthesis of new thiourea derivatives from 2-amino-1-(p-nitrophenyl)ethanol and various isothiocyanates, followed by cyclization and desulfurization steps . Additionally, a new synthesis process for 2-(4-aminophenyl) ethanol was developed using β-phenylethanol, involving esterification, nitrification, hydrolysis, and reduction to achieve a high yield and purity . These methods could potentially be adapted for the synthesis of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate, was determined using X-ray diffraction analysis. The compound was found to have a monoclinic system with extensive intermolecular hydrogen bonding . Although the exact structure of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is not provided, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amino phenyl ethanol derivatives. For example, the synthesis of thiazoles and oxazoles from 2-amino-1-(p-nitrophenyl)ethanol involves condensation, cyclization, and desulfurization reactions . The resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, was achieved through enantioselective lipase-catalyzed reactions . These reactions highlight the reactivity of amino ethanol derivatives and suggest that 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride could undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride are not directly reported, the properties of similar compounds can provide some insights. The crystal structure analysis of a related compound indicates a monoclinic crystal system with specific cell dimensions and hydrogen bonding patterns . The purity and yield of another synthesized compound, 2-(4-aminophenyl) ethanol, were determined using HPLC and GC-MS, suggesting that these techniques could be used to assess the purity and composition of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride . The resolution of chiral intermediates also indicates the potential for enantiomeric separation in the synthesis of such compounds .

Applications De Recherche Scientifique

Thiophene Analogues and Carcinogenicity

Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies explore the structural activity relationships and potential health risks associated with thiophene derivatives, indicating their relevance in toxicological research and drug design (Ashby et al., 1978).

Aziridinium Intermediates in Rearrangement

The rearrangement of beta-amino alcohols via aziridinium intermediates is another area of interest. This process is significant in synthetic chemistry, potentially relevant to the synthesis and structural modification of compounds like "2-Amino-2-(thiophen-2-yl)ethanol hydrochloride" (Métro et al., 2010).

Therapeutic Applicability of Phenolic Compounds

Research on tyrosol and hydroxytyrosol, phenolic compounds with antioxidant and anti-inflammatory properties, may parallel the interest in thiophene derivatives for their potential therapeutic applications. This suggests a broader scope for investigating "2-Amino-2-(thiophen-2-yl)ethanol hydrochloride" in similar contexts (Ramos et al., 2020).

FTY720 in Cancer Therapy

FTY720, a compound with a different core structure but analogous in its multifaceted biological activities, offers insights into how "2-Amino-2-(thiophen-2-yl)ethanol hydrochloride" might be explored for its pharmacological properties, including antitumor efficacy (Zhang et al., 2013).

Safety And Hazards

Orientations Futures

While the specific future directions for 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride are not mentioned in the retrieved sources, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

2-amino-2-thiophen-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFCEMYUZWLGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)